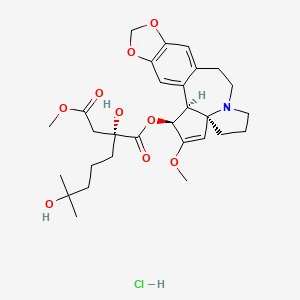

Omacetaxine mepesuccinate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Omacetaxine mepesuccinate hydrochloride is a useful research compound. . The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Treatment of Chronic Myeloid Leukemia (CML)

Omacetaxine mepesuccinate is FDA-approved for adult patients with chronic or accelerated phase CML who are resistant to or intolerant of two or more TKIs. The drug was granted orphan drug designation in both the European Union and the United States due to its specific application in this patient population .

Efficacy Studies:

- Phase II Trials: A significant study demonstrated that among patients with CML who had failed multiple TKIs, omacetaxine achieved a major cytogenetic response in approximately 23% of cases, with complete responses in 16% .

- Long-term Outcomes: In a cohort treated with omacetaxine, the estimated three-year survival rate was reported at 60% for patients with the T315I mutation, which is typically resistant to TKIs .

Myelodysplastic Syndromes (MDS)

Recent studies have explored omacetaxine's efficacy in patients with myelodysplastic syndromes who have failed hypomethylating agents. A phase II trial indicated that omacetaxine is safe and can provide clinical benefit in this setting, although further research is needed to optimize treatment protocols .

Case Study Overview

A comprehensive review of clinical trials involving omacetaxine reveals its application across various patient demographics and treatment histories:

| Study Type | Patient Population | Treatment Cycles | Major Cytogenetic Response (%) | Complete Response (%) | Adverse Events (%) |

|---|---|---|---|---|---|

| Phase II | CML after TKI failure | Median 2 cycles (range 1-29) | 23% | 16% | Thrombocytopenia (≥20%), Neutropenia (≥20%) |

| Phase II | MDS post-HMA failure | Median 3 cycles (range 1-23) | Not specified | Not specified | Infections (26%) |

The adverse events reported were predominantly grade 1-2, with more severe events occurring in a minority of patients .

Propiedades

Número CAS |

457895-79-3 |

|---|---|

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.